molecular formula C29H48O B1666154 delta7-Avenasterol CAS No. 23290-26-8

delta7-Avenasterol

Cat. No.: B1666154
CAS No.: 23290-26-8
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SLPSUXHFSA-N
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Mechanism of Action

Delta7-Avenasterol, also known as avenasterol, is a natural phytosterol found in a variety of plant oils and grains . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets the enzymes involved in the biosynthesis of steroids . It undergoes dehydrogenation at C5-C6 positions under the catalysis of SC5D1 .

Mode of Action

The compound interacts with its targets by undergoing a series of chemical reactions. It is converted from 24-ethylidenelophenol and then transformed into 5-dehydrogenated avenasterol through dehydrogenation . This is followed by the conversion to β-sitosterol, which involves the sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .

Biochemical Pathways

This compound is an intermediate in the biosynthesis of steroids . The affected pathway involves the conversion of 24-ethylidenelophenol to β-sitosterol, which is a crucial step in the synthesis of stigmasterol .

Pharmacokinetics

As a phytosterol, it is likely to have similar properties to other sterols, which are typically absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the feces .

Result of Action

The primary result of this compound’s action is the production of β-sitosterol . This compound has various pharmacological effects, including anti-inflammation, anti-diabetes, anti-oxidization, and lowering blood cholesterol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the plant oils and grains where it is found may affect its stability and efficacy . Additionally, the enzymes involved in its metabolic pathway are localized in multiple subcellular locations, including the endoplasmic reticulum and plasma membrane , which may also influence its action.

Biochemical Analysis

Biochemical Properties

Delta7-Avenasterol is involved in several biochemical reactions, primarily in the biosynthesis of steroids. It acts as an intermediate in the biosynthesis of stigmasterol, undergoing dehydrogenation at the C5-C6 positions under the catalysis of SC5D1 to generate 5-dehydrogenated avenasterol . This intermediate is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively . This compound interacts with enzymes such as delta7-sterol-C5-desaturase (STE1/DWARF7), delta5,7-sterol-delta7-reductase (DWARF5), and delta24-sterol-delta24-reductase (DIMINUTO/DWARF1), which are crucial for its conversion and function .

Cellular Effects

This compound influences various cellular processes, including membrane permeability and fluidity, as it is a crucial lipid component . It also serves as a precursor for bioactive steroids, impacting cell signaling pathways and gene expression . In plants, this compound contributes to cellular sterol homeostasis by being stored in lipid droplets as steryl esters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes involved in sterol biosynthesis. It undergoes dehydrogenation and reduction reactions catalyzed by enzymes such as SC5D1, 7-DR1, and SSR1 . These interactions lead to the formation of intermediate compounds that are further processed into bioactive steroids . This compound’s role in these pathways highlights its importance in maintaining cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Studies have indicated that its antioxidant properties help reduce temperature-induced oxidation in oils, suggesting its potential long-term benefits in maintaining cellular function . Detailed studies on its degradation and long-term effects on cellular function are still needed.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limitedHigh doses of phytosterols may lead to adverse effects, including disruptions in cholesterol metabolism

Metabolic Pathways

This compound is involved in the biosynthesis of steroids, acting as an intermediate in the conversion of 24-ethylidenelophenol to stigmasterol . This pathway involves several enzymes, including SC5D1, 7-DR1, and SSR1, which catalyze the dehydrogenation and reduction reactions necessary for its conversion . These metabolic pathways are crucial for the production of bioactive steroids that play essential roles in cellular function.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is localized in the endoplasmic reticulum and plasma membrane, where it participates in sterol biosynthesis . The storage of this compound as steryl esters in lipid droplets also contributes to its distribution and availability within cells .

Subcellular Localization

This compound displays multiple subcellular localizations, including the endoplasmic reticulum and lipid particles . The enzyme delta7-sterol-C5-desaturase (STE1) shows dual localization in the endoplasmic reticulum and lipid particles, indicating a possible role in sterol biosynthesis within these compartments . This subcellular localization is essential for its function and regulation within the cell.

Chemical Reactions Analysis

Delta7-Avenasterol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxysterols and saturated sterols .

Scientific Research Applications

Delta7-Avenasterol has several scientific research applications:

Comparison with Similar Compounds

Delta7-Avenasterol is similar to other phytosterols such as:

This compound is unique due to its specific double bonds at positions 7 and 24, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVPSBQQXUCTB-OQTIOYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23290-26-8
Record name Avenasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23290-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ7-Avenasterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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